molecular formula C12H14N4O B14193398 2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-21-6

2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol

Katalognummer: B14193398
CAS-Nummer: 920512-21-6
Molekulargewicht: 230.27 g/mol
InChI-Schlüssel: FPGVIXVKPJEJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol is a compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group attached to a pyrimidine ring, which is further connected to a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-methylphenol with 5-methylpyrimidine-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines the properties of both aminopyrimidines and phenols. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

920512-21-6

Molekularformel

C12H14N4O

Molekulargewicht

230.27 g/mol

IUPAC-Name

2-amino-5-[[(5-methylpyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H14N4O/c1-8-5-14-12(15-6-8)16-7-9-2-3-10(13)11(17)4-9/h2-6,17H,7,13H2,1H3,(H,14,15,16)

InChI-Schlüssel

FPGVIXVKPJEJAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N=C1)NCC2=CC(=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.